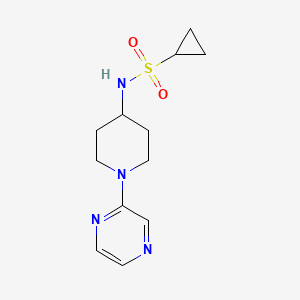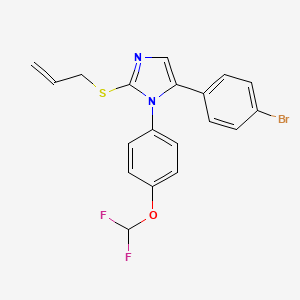
2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The molecule also contains a bromophenyl group, a difluoromethoxyphenyl group, and an allylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the imidazole ring. The presence of the bromophenyl and difluoromethoxyphenyl groups could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the allylthio group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .科学的研究の応用
Synthesis of Novel Imidazoles as Potent Antimicrobial Agents
Imidazole derivatives have broad applications in clinical medicine due to their therapeutic properties. A study focused on synthesizing novel molecules, including derivatives like 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, to test their antimicrobial activities. These derivatives were synthesized via the reaction of substituted imidazole with bromine, displaying significant antimicrobial effects against pathogens such as Candida albicans at various concentrations (Narwal et al., 2012).
Reaction Mechanism and Synthesis Techniques
Research into imidazole derivatives' synthesis and reaction mechanisms has been conducted to optimize the synthesis processes. For example, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole and its reaction mechanism were studied, highlighting the efficiency of catalysis, oxidation, and Debus cycloaddition reactions in producing imidazole derivatives with high yields (Hu Zhi-zhi, 2009).
Antimycotic Properties and COX-2 Inhibition
Some imidazole derivatives have been identified for their antimycotic properties and potential as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting applications in treating fungal infections and inflammation. For instance, 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles showed significant in vitro and in vivo activity against various pathogens and Gram-positive bacteria (Heeres & van Cutsem, 1981). Furthermore, derivatives designed with C-2 alkylthio substituents demonstrated potent and selective COX-2 inhibition, comparable to celecoxib, in anti-inflammatory assays (Navidpour et al., 2007).
OLEDs and Fluorescence Response
Imidazole derivatives have also been explored for their potential in organic electronics, specifically in organic light-emitting diodes (OLEDs), and as fluorescent probes for metal ions. Tetrahedral silicon-centered imidazolyl derivatives, for instance, demonstrated high thermal stability and fluorescence, making them candidates for blue emitters or hole-blocking materials in OLEDs. Additionally, they showed a distinguishable fluorescence response to Ag (I) ions, suggesting applications in sensing technologies (Wang et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF2N2OS/c1-2-11-26-19-23-12-17(13-3-5-14(20)6-4-13)24(19)15-7-9-16(10-8-15)25-18(21)22/h2-10,12,18H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPNJDCZMPNWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)


![(4-((4-fluorobenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580616.png)
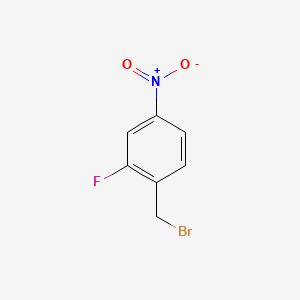

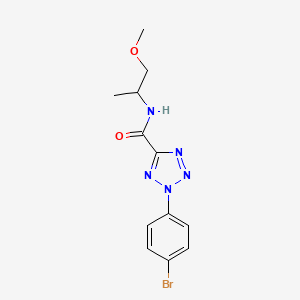
![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2580623.png)
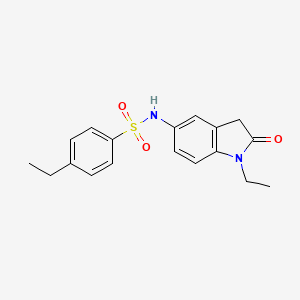
![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)
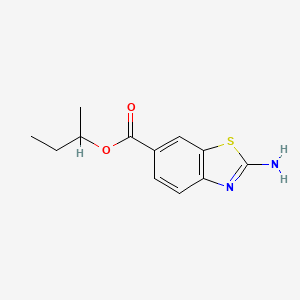
![3-{1-[(2-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2580631.png)
